molecular formula C8H5IN2O B2415231 3-Iodo-1,8-naphthyridin-4-ol CAS No. 1989671-58-0

3-Iodo-1,8-naphthyridin-4-ol

Cat. No.: B2415231
CAS No.: 1989671-58-0
M. Wt: 272.045
InChI Key: OSLWRUIYHVTXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1,8-naphthyridin-4-ol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of an iodine atom at the 3-position and a hydroxyl group at the 4-position makes this compound particularly interesting for various chemical and biological applications .

Scientific Research Applications

3-Iodo-1,8-naphthyridin-4-ol has several applications in scientific research:

Future Directions

1,8-Naphthyridines, including 3-Iodo-1,8-naphthyridin-4-ol, have wide applicability in medicinal chemistry and materials science . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including more ecofriendly, safe, and atom-economical approaches, will continue to be a focus of research .

Mechanism of Action

Target of Action

The primary targets of 3-Iodo-1,8-naphthyridin-4-ol are currently unknown. This compound belongs to the 1,8-naphthyridines class of heterocyclic compounds, which are known for their diverse biological activities

Mode of Action

It is known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity of the compound . The iodine atom in the this compound could potentially enhance its interaction with its targets.

Biochemical Pathways

1,8-naphthyridines are known to affect various biochemical pathways due to their diverse biological activities

Pharmacokinetics

The compound’s molecular weight is 272.05 , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a member of the 1,8-naphthyridines class, it may exhibit diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1,8-naphthyridin-4-ol can be achieved through several methods. One common approach involves the iodination of 1,8-naphthyridin-4-ol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,8-naphthyridin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted naphthyridines depending on the nucleophile used.

    Oxidation Products: 3-Iodo-1,8-naphthyridin-4-one.

    Reduction Products: 3-Iodo-1,8-naphthyridin-4-methanol.

    Coupling Products: Biaryl or heteroaryl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1,8-naphthyridin-4-ol is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development .

Properties

IUPAC Name

3-iodo-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLWRUIYHVTXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C(C2=O)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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